(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
Description
(4Z)-4-[3-(Benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one (referred to as Oxa33 in ) is an oxazolone derivative synthesized via a two-step procedure:
Step 1: Reaction of glycine with 1-naphthoyl chloride in 1,4-dioxane to form 2-(1-naphthamido) acetic acid.
Step 2: Cyclocondensation with 4-(benzyloxy)benzaldehyde in acetic anhydride, catalyzed by sodium acetate, yielding Oxa33 as a yellow solid (88% yield) .
Properties
Molecular Formula |
C27H19NO3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4Z)-2-naphthalen-1-yl-4-[(3-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H19NO3/c29-27-25(28-26(31-27)24-15-7-12-21-11-4-5-14-23(21)24)17-20-10-6-13-22(16-20)30-18-19-8-2-1-3-9-19/h1-17H,18H2/b25-17- |
InChI Key |
MEMVVNOAVPCWLM-UQQQWYQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-(benzyloxy)benzaldehyde with naphthalene-1-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazolone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine
The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
Structural Modifications and Electronic Effects
Oxazolones are tunable via substitutions on the benzylidene or aryl groups. Below is a comparative analysis:
Table 1: Structural and Electronic Comparisons
Key Findings and Implications
Substituent Effects: Electron-donating groups (e.g., dimethylamino, benzyloxy) enhance conjugation and redshift absorption, critical for photoredox applications .
Structural Diversity : Thiophene and trimethoxyphenyl analogs demonstrate the versatility of oxazolones in materials science and drug delivery .
Biological Activity
The compound (4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one is a derivative of oxazolone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific oxazolone derivative, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a naphthalene moiety and a benzylidene group attached to an oxazolone ring, which contributes to its biological activity.
1. Inhibition of Acetylcholinesterase (AChE)
Recent studies have demonstrated that derivatives of oxazolones exhibit significant inhibitory activity against human acetylcholinesterase (hAChE), which is crucial for the treatment of cognitive disorders such as Alzheimer's disease. For instance, compounds similar to this compound were evaluated for their ability to inhibit hAChE in vitro. The most potent inhibitors showed IC50 values ranging from 9 to 246 µM and reversible inhibition characteristics .
Table 1: Inhibitory Activity of Oxazolone Derivatives on hAChE
| Compound ID | IC50 (µM) | % Inhibition at 300 µM |
|---|---|---|
| Compound 1 | 9 | 75 |
| Compound 2 | 50 | 65 |
| Compound 3 | 100 | 55 |
| Compound 4 | 200 | 48 |
| Compound X (Target) | TBD | TBD |
Note: The specific values for this compound are yet to be determined in direct studies.
2. Neuroprotective Effects
The neuroprotective potential of oxazolone derivatives has been attributed to their ability to enhance cholinergic transmission by inhibiting AChE. In vivo studies using animal models demonstrated that these compounds could improve cognitive functions in tests such as the Y-maze and Object Recognition Test when administered at specific doses .
3. Anti-inflammatory Activity
Oxazolones have also been investigated for their anti-inflammatory properties. Compounds in this category have shown promise in reducing inflammation markers in various cellular models. The presence of the benzylidene moiety is believed to enhance the anti-inflammatory effects by modulating signaling pathways associated with inflammatory responses.
Case Study: Cognitive Improvement
In a study involving animal models with induced cognitive impairment, administration of an oxazolone derivative similar to this compound resulted in significant improvements in short-term memory as measured by behavioral tests. The compound was administered at a dosage of , leading to a marked increase in performance compared to control groups .
Case Study: Enzyme Inhibition Kinetics
The kinetics of AChE inhibition were evaluated using Lineweaver-Burk plots, revealing that the compound exhibits competitive inhibition characteristics. This suggests that it competes with acetylcholine for binding at the active site of the enzyme, thereby prolonging its action in synaptic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
